
3-(Isopropoxymethyl)pyrrolidine hydrochloride
Overview
Description
3-(Isopropoxymethyl)pyrrolidine hydrochloride is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . In 2018, Zhang et al. synthesized new hybrid benzofuroxan-based pyrrolidine hydroxamates carrying on the pyrrolidine nitrogen atom two different substituents .Molecular Structure Analysis
The molecular formula of this compound is C8H18ClNO . Its average mass is 179.688 Da and its monoisotopic mass is 179.107697 Da .Chemical Reactions Analysis
Pyrrolidine compounds are known for their diverse biological and medicinal importance . They are used in the synthesis of many medicinal drugs and have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .Mechanism of Action
The mechanism of action of 3-(Isopropoxymethyl)pyrrolidine hydrochloride is not fully understood. However, it is believed that this compound acts as a Lewis acid, which means that it can form a complex with the substrate molecule, allowing for the formation of a new product. Furthermore, this compound can act as a nucleophile, meaning that it can react with the substrate molecule in order to form a new product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound can act as an inhibitor of certain enzymes, such as acetylcholinesterase. Additionally, this compound has been shown to have antimicrobial activity against some bacteria, fungi, and viruses.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(Isopropoxymethyl)pyrrolidine hydrochloride in laboratory experiments is its low cost and availability. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
The potential future directions of 3-(Isopropoxymethyl)pyrrolidine hydrochloride include its use in the synthesis of novel drugs and other compounds, as well as its use as a catalyst for the synthesis of polymers. Additionally, this compound may be used as a reagent in the synthesis of peptides and proteins, as well as in the synthesis of peptide-based drugs. Additionally, the potential for this compound to act as an inhibitor of certain enzymes, such as acetylcholinesterase, should be further explored. Finally, the potential for this compound to have antimicrobial activity against certain bacteria, fungi, and viruses should be further investigated.
Scientific Research Applications
3-(Isopropoxymethyl)pyrrolidine hydrochloride is a useful compound for a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as amines, amides, and esters. It has also been used as a catalyst for the synthesis of polymers. Additionally, this compound has been used as a reagent in the synthesis of peptides and proteins, as well as in the synthesis of peptide-based drugs.
Safety and Hazards
The safety data sheet for pyrrolidine indicates that it is a highly flammable liquid and vapor that causes severe skin burns and eye damage . It is harmful if swallowed or inhaled . It is recommended to use only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .
Properties
IUPAC Name |
3-(propan-2-yloxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)10-6-8-3-4-9-5-8;/h7-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUHPFFANHLNPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(2E)-2-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B1395304.png)
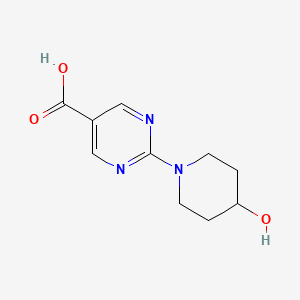
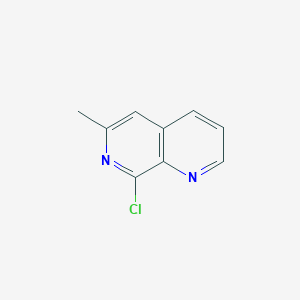
![2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395310.png)
![[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride](/img/structure/B1395313.png)
![2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide](/img/structure/B1395314.png)
![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1395315.png)
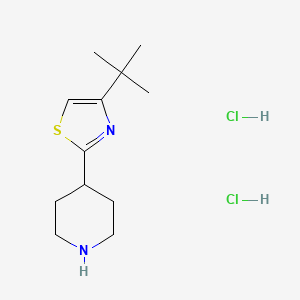
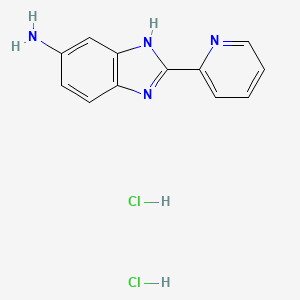

![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1395320.png)
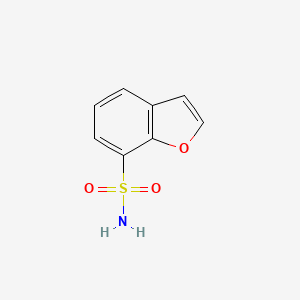
![tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate](/img/structure/B1395324.png)

